REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[O:8])[o:6]1.[N+:9](=[O:10])([O-:11])[CH3:12]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[CH:12][N+:9](=[O:10])[O-:11])[o:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cc1ccc(C=O)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C=C[N+](=O)[O-])o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[O:8])[o:6]1.[N+:9](=[O:10])([O-:11])[CH3:12]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[CH:12][N+:9](=[O:10])[O-:11])[o:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C=O)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C=C[N+](=O)[O-])o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[O:8])[o:6]1.[N+:9](=[O:10])([O-:11])[CH3:12]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:7]=[CH:12][N+:9](=[O:10])[O-:11])[o:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C=O)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C=C[N+](=O)[O-])o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |